Azido-PEG1-CH2CO2tBu
Overview
Description
Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group and a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group of Azido-PEG1-CH2CO2tBu readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The deprotection of the t-butyl carboxyl group under acidic conditions affords a free carboxylic acid that can be used for coupling with amine-bearing molecules .Molecular Structure Analysis
The molecular formula of Azido-PEG1-CH2CO2tBu is C8H15N3O3 . The InChI is InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)COCCN=[N+]=[N-] .Chemical Reactions Analysis
Azido-PEG1-CH2CO2tBu is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of Azido-PEG1-CH2CO2tBu is 201.22 g/mol . It has a topological polar surface area of 49.9 Ų . It has 7 rotatable bonds .Scientific Research Applications
Nucleophilic Transformations of Azido-Containing Carbonyl Compounds
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
Azido-containing carbonyl compounds have significant importance in various research fields including synthetic organic chemistry, chemical biology, and materials chemistry . They are used in the synthesis of various organonitrogen compounds .
Methods of Application
The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .
Results or Outcomes
The good stability of the phosphazide moiety allowed researchers to perform consecutive transformations of a diazide through triazole formation and the Grignard reaction .
Synthesis of Heterobifunctional Polyethylene Glycols (PEGs) with Azide Functionality
Specific Scientific Field
This application is in the field of Polymer Chemistry and Bioconjugation .
Summary of the Application
A heterobifunctional PEG derivative possessing both “click” and electrophilic functionalities was prepared for use in bioconjugation applications . This PEG derivative allows for versatile bioconjugation chemistry where activated ester chemistry and “click” chemistry can be selectively performed .
Methods of Application
Subsequent chain-end modification of the heterobifunctional PEG afforded the desired N-hydroxy succinimidyl-PEG-azide derivative .
Results or Outcomes
The synthesis of PEG polymers with both azide and succinimidyl ester functionalities has been achieved . This opens up an area of orthogonal bioconjugation that has not previously been accessible .
Click Chemistry
Specific Scientific Field
This application is in the field of Bioconjugation and Chemical Biology .
Summary of the Application
Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Methods of Application
The azide group on Azido-PEG1-CH2CO2tBu can react with alkyne, BCN, DBCO via Click Chemistry . This reaction is often catalyzed by copper(I) and can be used to form a stable triazole linkage .
Results or Outcomes
The result is a stable triazole linkage that can be used in a variety of applications, including the creation of complex molecular architectures .
Drug Delivery
Specific Scientific Field
This application is in the field of Pharmaceutical Sciences and Biomedical Engineering .
Summary of the Application
Azido-PEG1-CH2CO2tBu is a PEG derivative that can be used in drug delivery applications . The hydrophilic PEG spacer increases solubility in aqueous media .
Methods of Application
Azido-PEG1-CH2CO2tBu can be used to modify drug molecules, increasing their solubility and improving their pharmacokinetic properties .
Results or Outcomes
The use of Azido-PEG1-CH2CO2tBu in drug delivery can improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and circulation time .
Click Chemistry for Bioconjugation
Summary of the Application
Azido-PEG1-CH2CO2tBu is a PEG derivative containing an azide group. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This can be used for the conjugation of biomolecules in a selective and efficient manner .
properties
IUPAC Name |
tert-butyl 2-(2-azidoethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-8(2,3)14-7(12)6-13-5-4-10-11-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUUTJWBKOGROL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG1-CH2CO2tBu |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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